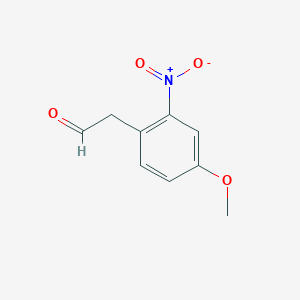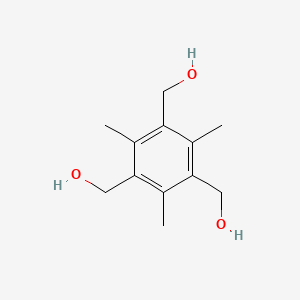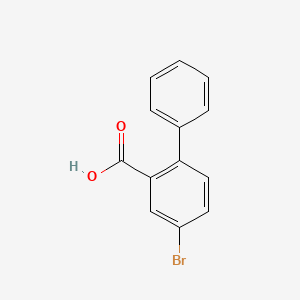
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide, also known as FIPI, is a small molecule inhibitor that has been widely researched for its potential applications in the field of biomedical research. In
Mécanisme D'action
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide inhibits PLD activity by binding to its catalytic domain and preventing its interaction with its substrate, phosphatidylcholine. This results in a decrease in the production of phosphatidic acid, a lipid second messenger that is involved in various cellular processes. The inhibition of PLD activity by this compound has been shown to have various physiological effects such as the inhibition of cell migration and invasion, the induction of apoptosis, and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, prostate cancer, and glioblastoma. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to modulate neurotransmitter release in the brain, which could have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other enzymes such as phospholipase A2, which could complicate the interpretation of experimental results. In addition, the use of this compound in vivo could be limited by its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the research on 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide. One potential application is in the treatment of cancer. This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells, and further research could explore its potential as a cancer therapeutic. Another potential application is in the treatment of neurological disorders. This compound has been shown to modulate neurotransmitter release in the brain, and further research could explore its potential as a treatment for disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of more potent and selective PLD inhibitors could be an area of future research, as this could lead to the development of more effective therapeutics for various diseases.
Applications De Recherche Scientifique
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide has been extensively researched for its potential applications in the field of biomedical research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that is involved in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization. PLD has also been implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Propriétés
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPJKKUKEKDOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2I)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)



![2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B3279375.png)


![Ethanone, 1-[5-(bromomethyl)-2-thienyl]-](/img/structure/B3279394.png)
